molecular formula C14H16N2O5 B1381033 1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate CAS No. 1803588-79-5

1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate

Cat. No.: B1381033
CAS No.: 1803588-79-5
M. Wt: 292.29 g/mol
InChI Key: BENORIROIGNVPJ-UHFFFAOYSA-N
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Description

1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate is a chemical compound with the molecular formula C14H16N2O5 It is a derivative of indole, a structure commonly found in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with indole, which undergoes a series of reactions to introduce the aminoethyl and ethanone groups.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired product is obtained with high purity.

    Oxalate Formation: The final step involves the formation of the oxalate salt, which is achieved by reacting the free base with oxalic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Purification: Employing advanced purification techniques such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The aminoethyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction can lead to various aminoethyl-substituted compounds.

Scientific Research Applications

1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate exerts its effects involves:

    Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors in biological systems.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    1-(2-Aminoethyl)indole: A simpler analog without the ethanone group.

    1-(2-Aminoethyl)-3-indoleacetic acid: Contains an acetic acid group instead of ethanone.

    1-(2-Aminoethyl)-3-indolepropionic acid: Features a propionic acid group.

Uniqueness: 1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[1-(2-aminoethyl)indol-3-yl]ethanone;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.C2H2O4/c1-9(15)11-8-14(7-6-13)12-5-3-2-4-10(11)12;3-1(4)2(5)6/h2-5,8H,6-7,13H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENORIROIGNVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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